REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[CH:6][C:7]([C:11]([OH:13])=O)=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.Cl.[NH2:15][CH2:16][C:17]#[N:18].F[P-](F)(F)(F)(F)F.N1([P+](N(C)C)(N(C)C)N(C)C)C2C=CC=CC=2N=N1.C(N(CC)CC)C>CN(C)C=O.O.C(OCC)(=O)C>[C:16]([CH2:17][NH:18][C:11]([C:7]1[CH:6]=[C:5]2[C:10](=[CH:9][CH:8]=1)[N:1]=[CH:2][CH:3]=[CH:4]2)=[O:13])#[N:15] |f:1.2,3.4|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC(=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
320 mg
|
Type
|
reactant
|
Smiles
|
Cl.NCC#N
|
Name
|
benzotriazol-1-yl-tris(dimethylamino)phosphonium hexafluorophosphate
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)[P+](N(C)C)(N(C)C)N(C)C
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at 60° C. for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was then partitioned
|
Type
|
WASH
|
Details
|
the organic layer was washed twice with water
|
Type
|
ADDITION
|
Details
|
Silica gel was added to the organic layer
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo for adsorption
|
Type
|
CUSTOM
|
Details
|
purified by NH silica gel column chromatography (ethyl acetate)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CNC(=O)C=1C=C2C=CC=NC2=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2 mmol | |
AMOUNT: MASS | 420 mg | |
YIELD: PERCENTYIELD | 68.9% | |
YIELD: CALCULATEDPERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |